molecular formula C27H30O6 B1249470 Plectranthol A

Plectranthol A

Cat. No.: B1249470
M. Wt: 450.5 g/mol
InChI Key: VIWAYXHMGDZRSR-SXOMAYOGSA-N
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Description

Plectranthol A (C₂₇H₃₀O₆) is a diterpene compound isolated from Plectranthus amboinicus (syn. Coleus amboinicus), a plant traditionally used for its medicinal properties. It is characterized as a brown oil and exhibits significant antioxidant activity due to its unique structural features, including four aromatic hydroxyl groups (nArOH descriptor value = 4) . Chemotaxonomically, it belongs to the subfamily Nepetoideae (clade III), which is associated with species producing bioactive diterpenes .

Properties

Molecular Formula

C27H30O6

Molecular Weight

450.5 g/mol

IUPAC Name

[(1S,10aS)-5,6-dihydroxy-1,10a-dimethyl-7-propan-2-yl-2,3-dihydrophenanthren-1-yl]methyl 3,4-dihydroxybenzoate

InChI

InChI=1S/C27H30O6/c1-15(2)18-12-16-9-11-27(4)19(22(16)24(31)23(18)30)6-5-10-26(27,3)14-33-25(32)17-7-8-20(28)21(29)13-17/h6-9,11-13,15,28-31H,5,10,14H2,1-4H3/t26-,27+/m1/s1

InChI Key

VIWAYXHMGDZRSR-SXOMAYOGSA-N

Isomeric SMILES

CC(C)C1=C(C(=C2C3=CCC[C@]([C@]3(C=CC2=C1)C)(C)COC(=O)C4=CC(=C(C=C4)O)O)O)O

Canonical SMILES

CC(C)C1=C(C(=C2C3=CCCC(C3(C=CC2=C1)C)(C)COC(=O)C4=CC(=C(C=C4)O)O)O)O

Synonyms

19-O-(3,4-dihydroxybenzoyl)-11,12-dihydroxy-20(10-5)-abeo-abieta-1(10),6,8,11,13-tetraene
plectranthol A

Origin of Product

United States

Comparison with Similar Compounds

Research Implications and Limitations

  • Strengths: this compound’s multi-target antiviral activity and structural specificity make it a promising lead compound. Its chemotaxonomic distinctiveness in clade III plants supports targeted bioprospecting .
  • Limitations : Most data are derived from in silico studies ; experimental validation of binding affinities and pharmacokinetics is pending .

Q & A

Q. What spectroscopic methods are used to identify and characterize Plectranthol A?

To confirm the structure of this compound, researchers employ a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) : 1D (<sup>1</sup>H, <sup>13</sup>C) and 2D (COSY, HSQC, HMBC) NMR analyses resolve stereochemistry and connectivity of functional groups.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular formula and fragmentation patterns.
  • Infrared (IR) Spectroscopy : Identifies functional groups like hydroxyl or carbonyl moieties.
    Validation requires cross-referencing spectral data with literature or databases like SciFinder or PubChem .

Q. How is this compound screened for initial pharmacological activity?

Primary screening involves:

  • In vitro assays : Testing against target proteins (e.g., viral proteases like 3CLpro) using fluorescence-based enzymatic inhibition assays.
  • Cell-based models : Assessing cytotoxicity and antiviral activity in Vero E6 or Calu-3 cells infected with SARS-CoV-2 pseudoviruses.
  • Dose-response curves : Calculating IC50 values to quantify potency. Researchers must include positive controls (e.g., remdesivir) and validate results across ≥3 biological replicates .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported mechanisms (e.g., RARα modulation)?

Contradictions arise from differences in experimental models or assay conditions. To address this:

Replicate studies : Verify results using identical cell lines (e.g., HEK293T vs. A549) and infection protocols.

Control for off-target effects : Use siRNA knockdown or CRISPR-edited cell lines to isolate RARα-specific activity.

Meta-analysis : Compare transcriptomic datasets from independent studies to identify consensus pathways (e.g., SUMOylation vs. nuclear receptor modulation) .

Q. What methodological steps ensure reproducibility in molecular docking studies of this compound?

Key steps include:

  • Protein preparation : Resolve crystal structures (e.g., PLpro, PDB ID 7CMD) using tools like AutoDockTools to add polar hydrogens and Gasteiger charges.
  • Grid parameter optimization : Define binding sites using literature-guided coordinates (e.g., PLpro catalytic triad: Cys111-His272-Asp286).
  • Validation : Compare docking poses with co-crystallized ligands (RMSD ≤2.0 Å) and use enrichment tests (e.g., ROC curves) to validate scoring functions .

Q. How can systems biology approaches elucidate this compound’s multi-target mechanisms?

  • Network pharmacology : Use STRING or Reactome to map this compound’s targets (e.g., VDR, RARα) onto virus-host interaction pathways.
  • Gene Ontology (GO) enrichment : Identify overrepresented biological processes (e.g., “SUMOylation of intracellular receptors”) using tools like DAVID.
  • Cytoscape visualization : Construct compound-target-pathway networks to prioritize hub nodes for experimental validation .

Methodological Tables

Q. Table 1. Molecular Docking Parameters for this compound Against SARS-CoV-2 Targets

TargetPDB IDBinding Energy (kcal/mol)Hydrogen BondsKey Interactions
PLpro7CMD-7.94Cys111, His272, Asp286
3CLpro6LU7-8.13His41, Cys145, Glu166
Spike Protein6VSB-8.42Asp467, Phe490
Data derived from AutoDock 4.0 simulations .

Q. Table 2. Drug-Likeness Parameters of this compound

ParameterValueRule of Five Compliance
Molecular Weight536.28 g/mol≤500 (Deviation noted)
LogP7.18≤5 (Non-compliant)
Hydrogen Bond Donors3≤5 (Compliant)
Hydrogen Bond Acceptors7≤10 (Compliant)
Calculated using MolSoft; deviations suggest potential bioavailability challenges .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Plectranthol A
Reactant of Route 2
Plectranthol A

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